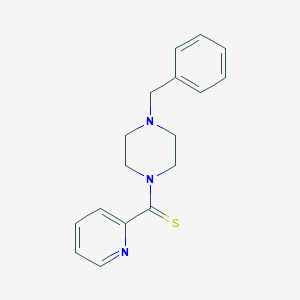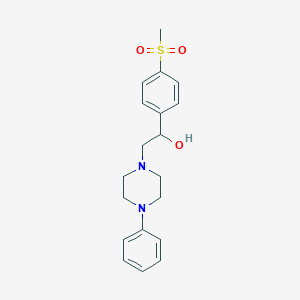![molecular formula C11H9N5O2 B232347 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is composed of a pyrimidine ring and a tetrazole ring. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Wirkmechanismus
The mechanism of action of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve immune function. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies and may have potential as a new anticancer or anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one. One area of research is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 6-chloro-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidine with benzylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one as the final product.
Wissenschaftliche Forschungsanwendungen
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent due to its ability to reduce inflammation.
Eigenschaften
Produktname |
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one |
|---|---|
Molekularformel |
C11H9N5O2 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H9N5O2/c17-9-8(6-7-4-2-1-3-5-7)10(18)16-11(12-9)13-14-15-16/h1-5,18H,6H2,(H,12,13,15,17) |
InChI-Schlüssel |
QQKLRUSSZXOEQZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(N3C(=NC2=O)N=NN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232274.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)

![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)

![2,3,4,5-Tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-1H-1-benzazepine](/img/structure/B232298.png)